3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Indenyl Piperidine Intermediate: This step involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with piperidine under controlled conditions.
Coupling with Quinazolinone: The intermediate is then coupled with a quinazolinone derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting neurological disorders.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in neurological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-2-one
- 3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-6-one
Uniqueness
The unique structure of 3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one, particularly the positioning of the indenyl and piperidinyl groups, gives it distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
3-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23-21-7-3-4-8-22(21)24-16-26(23)15-17-9-11-25(12-10-17)20-13-18-5-1-2-6-19(18)14-20/h1-8,16-17,20H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHTUPAMYBWPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4CC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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